N-(3,5-dimethylphenyl)-7H-purin-6-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C13H13N5 |
|---|---|
Molecular Weight |
239.28 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-7H-purin-6-amine |
InChI |
InChI=1S/C13H13N5/c1-8-3-9(2)5-10(4-8)18-13-11-12(15-6-14-11)16-7-17-13/h3-7H,1-2H3,(H2,14,15,16,17,18) |
InChI Key |
OWQMQPYAUSWQDX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC2=NC=NC3=C2NC=N3)C |
solubility |
7.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Synthetic Methodologies and Chemical Modifications of N 3,5 Dimethylphenyl 7h Purin 6 Amine and Analogs
General Synthetic Routes to N6-Substituted Purines
The construction of N6-substituted purines is a well-established field in organic synthesis, with several reliable methods at the disposal of chemists. These approaches can be broadly categorized into two main strategies: nucleophilic substitution reactions on purine (B94841) precursors and modern coupling reactions.
Nucleophilic Substitution Approaches on Halopurines
The most common and direct route to N6-substituted purines involves the nucleophilic aromatic substitution (SNAr) reaction on a 6-halopurine, typically 6-chloropurine (B14466) or 6-fluoropurine. The electron-withdrawing nature of the purine ring system facilitates the displacement of the halogen at the C6 position by a primary or secondary amine.
This reaction is generally carried out in a polar solvent, such as an alcohol (e.g., n-butanol, isopropanol) or a dipolar aprotic solvent (e.g., dimethylformamide, DMF), often in the presence of a base to neutralize the hydrogen halide formed during the reaction. Common bases include triethylamine (B128534) (TEA), diisopropylethylamine (DIPEA), or an excess of the reacting amine itself. The reaction temperature can range from room temperature to reflux, depending on the reactivity of the amine and the halopurine.
A typical reaction scheme is as follows:

Figure 1: General scheme for the synthesis of N6-substituted purines via nucleophilic substitution.
This method is highly versatile and has been employed for the synthesis of a vast library of N6-substituted purine derivatives.
Coupling Reactions for Arylamine Introduction
In recent years, transition metal-catalyzed cross-coupling reactions have emerged as powerful tools for the formation of C-N bonds, offering an alternative to classical SNAr reactions. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, is particularly well-suited for the synthesis of N6-arylamino purines.
This reaction typically involves the coupling of a 6-halopurine with an arylamine in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. The choice of catalyst, ligand, and base is crucial for achieving high yields and can be optimized for specific substrates.
A general representation of the Buchwald-Hartwig amination for N6-arylpurine synthesis is shown below:

Figure 2: General scheme for Buchwald-Hartwig amination for the synthesis of N6-arylpurines.
This method is especially useful for the introduction of less nucleophilic arylamines or for reactions that are sluggish under traditional SNAr conditions.
Targeted Synthesis of N-(3,5-dimethylphenyl)-7H-purin-6-amine
The synthesis of the title compound, this compound, can be efficiently achieved through the nucleophilic substitution of 6-chloropurine with 3,5-dimethylaniline (B87155). This reaction proceeds smoothly under thermal conditions in a suitable solvent.
The reaction involves heating 6-chloropurine with a slight excess of 3,5-dimethylaniline in a high-boiling polar solvent such as n-butanol or isopropanol. The presence of a non-nucleophilic base like DIPEA can be beneficial in scavenging the HCl generated, thus driving the reaction to completion. The product can be isolated and purified using standard techniques such as crystallization or column chromatography.
A plausible reaction scheme is detailed below:

Figure 3: Proposed synthetic route for this compound.
The following interactive data table summarizes the key parameters for this synthesis.
| Parameter | Value |
| Starting Material 1 | 6-Chloropurine |
| Starting Material 2 | 3,5-Dimethylaniline |
| Solvent | n-Butanol |
| Base | Diisopropylethylamine (DIPEA) |
| Temperature | Reflux |
| Reaction Time | 12-24 hours |
| Purification Method | Recrystallization from ethanol |
Derivatization Strategies and Analog Library Generation
To explore the structure-activity relationship (SAR) of this compound, the generation of an analog library through targeted chemical modifications is a common strategy. These modifications can be introduced at either the N-(3,5-dimethylphenyl) moiety or the purine core.
Substituent Variations on the N-(3,5-dimethylphenyl) Moiety
The electronic and steric properties of the N6-substituent can be systematically altered by introducing different functional groups on the phenyl ring. This can be achieved by utilizing a variety of substituted anilines in the initial nucleophilic substitution reaction with 6-chloropurine.
The following table illustrates potential variations:
| Position of Substitution | Example Substituent | Resulting Analog |
| 2-position | -CH3 | N-(2,3,5-trimethylphenyl)-7H-purin-6-amine |
| 4-position | -OCH3 | N-(3,5-dimethyl-4-methoxyphenyl)-7H-purin-6-amine |
| 4-position | -Cl | N-(4-chloro-3,5-dimethylphenyl)-7H-purin-6-amine |
| 2,6-positions | -Cl, -Cl | N-(2,6-dichloro-3,5-dimethylphenyl)-7H-purin-6-amine |
Modifications at the Purine Core (e.g., N9-Alkylation, C8-Substitutions)
Further diversification of the lead compound can be achieved by modifying the purine scaffold itself. Two common sites for modification are the N9 position of the imidazole (B134444) ring and the C8 position.
N9-Alkylation: The alkylation of the purine ring system can lead to the formation of N7 and N9 isomers. However, regioselective N9-alkylation can often be achieved under specific reaction conditions. nih.gov For this compound, treatment with a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) in an aprotic solvent like DMF, followed by the addition of an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide), would be expected to yield the corresponding N9-alkylated derivative.
C8-Substitutions: The introduction of substituents at the C8 position can significantly impact the biological activity of purine derivatives. A common strategy for C8-functionalization is the lithiation of the C8-proton followed by quenching with an electrophile. Alternatively, C8-halogenated purine analogs can serve as precursors for cross-coupling reactions to introduce a variety of substituents.
The following table summarizes these derivatization strategies:
| Modification Site | Reaction Type | Reagents | Potential Product |
| N9-position | Alkylation | NaH, CH3I in DMF | N-(3,5-dimethylphenyl)-9-methyl-9H-purin-6-amine |
| N9-position | Alkylation | K2CO3, BnBr in Acetonitrile (B52724) | 9-benzyl-N-(3,5-dimethylphenyl)-9H-purin-6-amine |
| C8-position | Halogenation | N-Bromosuccinimide (NBS) | 8-bromo-N-(3,5-dimethylphenyl)-7H-purin-6-amine |
| C8-position | Suzuki Coupling (from C8-bromo analog) | Phenylboronic acid, Pd catalyst | N-(3,5-dimethylphenyl)-8-phenyl-7H-purin-6-amine |
Exploration of Linker Architectures
The introduction of a linker between the purine core and a secondary pharmacophore or functional group is a common strategy to modulate the biological activity of N-substituted purine derivatives. The nature, length, and rigidity of this linker can significantly influence how the molecule interacts with its biological target. While specific studies on this compound are limited, a broader look at analogous N-substituted purine conjugates reveals several key linker architectures that have been explored.
Alkyl and Aminoalkyl Linkers: One of the most straightforward approaches involves the use of simple alkyl chains of varying lengths. For instance, in the synthesis of N-(purin-6-yl)aminopolymethylene carboxylic acid derivatives, omega-amino acids with different lengths of the polymethylene chain have been utilized as linkers. nih.gov This allows for a systematic investigation of the impact of linker length on biological efficacy. It has been observed that the presence of a linker of a specific length can be crucial for cytotoxic activity. nih.gov A common synthetic route to introduce such linkers is the nucleophilic substitution of a halogenated purine, such as 6-chloropurine, with an appropriate amino-functionalized linker. nih.gov For example, N-(purin-6-yl)amino carboxylic acids have been synthesized by reacting 6-chloropurine with omega-amino acids in an aqueous sodium carbonate solution under reflux. nih.gov
Peptide Linkers: Peptide-based linkers offer a higher degree of structural diversity and the potential for specific interactions with biological targets. The synthesis of N-(purin-6-yl)dipeptides has been explored as a means to create purine conjugates with enhanced properties. These syntheses often involve standard peptide coupling reactions, for example, using a carbodiimide (B86325) coupling agent to link an N-(purin-6-yl)-amino acid with another amino acid ester, followed by deprotection.
Rigid and Flexible Linkers: The rigidity of the linker is another critical parameter. A recent study on dinucleoside inhibitors of Ribonuclease A utilized 1,3-butadiyne (B1212363) as a rigid linker. nih.gov This rigid, rod-like linker was found to be effective in positioning the nucleoside units to access different subsites of the enzyme. nih.gov Interestingly, the same study also explored the transformation of the rigid 1,3-butadiyne linker into more flexible five-membered heterocycles like thiophene (B33073) and 1,2-isoxazole, demonstrating a strategy for systematically varying linker flexibility. nih.gov
Heterocyclic and Arylalkyl Linkers: In other related purine derivatives, linkers incorporating heterocyclic or arylalkyl moieties have been investigated. For example, novel conjugates of purine have been synthesized with various nitrogen heterocycles attached via a 6-aminohexanoyl fragment at the 6-position of the purine nucleus. researchgate.net This approach combines a flexible alkyl chain with a more rigid heterocyclic unit. The synthesis can proceed through direct nucleophilic substitution on a 6-chloropurine derivative or by coupling the purine-linker conjugate with the desired heterocycle. researchgate.net
These examples, while not all directly involving this compound, illustrate the diverse range of linker architectures that can be synthetically accessed to fine-tune the properties of N-substituted purine analogs. The choice of linker is a critical design element that can profoundly impact the therapeutic potential of these compounds.
Analytical Characterization Techniques for Synthesized Derivatives
The unambiguous structural confirmation of newly synthesized derivatives of this compound and its analogs is paramount. A combination of chromatographic and spectroscopic techniques is typically employed for this purpose.
Chromatographic Techniques: High-Performance Liquid Chromatography (HPLC) is a fundamental tool for assessing the purity of synthesized purine derivatives and for their quantification. nih.govamazonaws.com Reversed-phase columns, such as C18, are commonly used with a variety of mobile phases, often consisting of a buffered aqueous solution and an organic modifier like acetonitrile or methanol. nih.govamazonaws.com Detection is frequently achieved using a UV detector, as purine rings exhibit strong absorbance in the UV region. nih.govamazonaws.com For more complex mixtures or for trace-level analysis, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers superior sensitivity and specificity. chegg.comepa.gov This technique is particularly valuable for identifying and quantifying metabolites of purine-based compounds in biological matrices. epa.gov
Spectroscopic Techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is the most powerful technique for the structural elucidation of organic molecules.
¹H NMR: Proton NMR provides information about the number and chemical environment of hydrogen atoms in a molecule. For derivatives of this compound, characteristic signals would be expected for the aromatic protons of the dimethylphenyl group, the purine ring protons, and any protons within the linker. For instance, in related compounds with a 3,5-dimethylphenyl group, the methyl protons typically appear as a singlet around 2.3 ppm, while the aromatic protons of this ring appear in the aromatic region. amazonaws.com
¹³C NMR: Carbon-13 NMR provides information about the carbon skeleton of the molecule. The chemical shifts of the carbon atoms in the purine ring and the substituted phenyl ring are diagnostic. amazonaws.com
2D NMR Techniques: For more complex structures, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the synthesized compound and to obtain information about its structure through fragmentation patterns. High-Resolution Mass Spectrometry (HRMS) is particularly important for confirming the elemental composition of a new molecule with high accuracy.
Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying the presence of specific functional groups within the molecule, such as N-H bonds in the purine ring and any amide or carbonyl groups that may be present in the linker.
The following tables provide illustrative analytical data for compounds related to this compound, showcasing the types of data obtained from these characterization techniques.
Table 1: Representative ¹H and ¹³C NMR Data for Compounds with a 3,5-Dimethylphenyl Moiety
| Compound Name | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| (E)-methyl 3-(3,5-dimethylphenyl)acrylate amazonaws.com | 7.660 (d, 1H), 7.142 (s, 2H), 7.025 (s, 1H), 6.433 (d, 1H), 3.800 (s, 3H), 2.329 (s, 6H) | 168.06, 145.69, 138.88, 134.76, 132.57, 126.42, 117.79, 52.11, 21.65 |
| Methyl 3-(3,5-dimethylphenyl)propanoate amazonaws.com | 6.85 (s, 1H), 6.82 (s, 2H), 3.68 (s, 3H), 2.88 (t, 2H), 2.62 (t, 2H), 2.29 (s, 6H) | 173.28, 139.19, 138.21, 128.11, 126.3, 51.86, 33.82, 31.14, 21.92 |
Mechanistic Elucidation of N 3,5 Dimethylphenyl 7h Purin 6 Amine at the Molecular and Cellular Level
Investigation of Molecular Targets and Binding Interactions
Direct Binding Assays and Affinity Determinations
No published studies were identified that report the results of direct binding assays for N-(3,5-dimethylphenyl)-7H-purin-6-amine with any biological target. Data from techniques such as surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or radioligand binding assays, which would provide quantitative measures of binding affinity (e.g., Kd, Ki, or IC50 values), are not available.
Identification of Protein and Nucleic Acid Binding Partners
There is no information in the scientific literature identifying specific protein or nucleic acid binding partners for this compound. Techniques such as affinity chromatography, yeast two-hybrid screening, or proteomic approaches have not been reported for this compound.
Cellular Pathway Interrogation
Signal Transduction Pathway Modulation
No studies have been found that investigate the effects of this compound on specific signal transduction pathways. Therefore, there is no data on its potential to modulate pathways commonly affected by purine (B94841) analogs, such as those involving protein kinases (e.g., MAP kinase, PI3K/Akt pathways) or G-protein coupled receptors.
Gene Expression and Protein Regulation Studies
Research detailing the impact of this compound on gene expression profiles or the regulation of specific proteins is not present in the public domain. Microarray, RNA-sequencing, or proteomic analyses that would elucidate such effects have not been reported.
Insights into Mode of Action (e.g., Competitive, Allosteric Inhibition)
Without identified molecular targets and binding data, any discussion on the mode of action for this compound would be purely speculative. There is no evidence to suggest whether it would act as a competitive, non-competitive, or allosteric modulator of any enzyme or receptor.
Structure Activity Relationship Sar Studies of N 3,5 Dimethylphenyl 7h Purin 6 Amine Derivatives
Impact of Purine (B94841) Ring Substitutions on Biological Activity and Selectivity
The purine ring is a versatile scaffold found in many biologically important molecules, and its substitution pattern can significantly influence the activity of its derivatives. nih.govresearchgate.net Research on purine analogues has shown that modifications at various positions of the purine ring can lead to compounds with enhanced biological effects, including anticancer and antiviral activities. nih.govnih.gov
Substitutions at the C2, C6, and N9 positions of the purine ring have been explored to improve the binding affinity and selectivity of these compounds towards their biological targets, such as kinases. nih.gov For instance, the introduction of an arylpiperazinyl system at the C6 position has been shown to be beneficial for cytotoxic activity, whereas bulky substituents at the C2 position are generally unfavorable. nih.gov
In the context of N6-arylpurines, modifications on the purine ring itself are critical. For example, the replacement of the purine ring with an 8-azapurine (B62227) (1,2,3-triazolo-[4,5-d]pyrimidine) core has been investigated to develop novel antiplatelet agents. nih.gov This highlights that even subtle changes to the heterocyclic core can dramatically alter the pharmacological profile of the resulting compound.
Furthermore, the introduction of substituents at the N7 and N9 positions of the purine ring can also modulate activity. Direct alkylation of 6-substituted purines often leads to a mixture of N7 and N9 isomers, with the N9 isomer typically being the major product. acs.org However, specific reaction conditions can favor the formation of the less common N7-substituted derivatives, which have shown interesting biological activities, including antiviral and anticancer effects. acs.org
The table below summarizes the impact of various substitutions on the purine ring on the biological activity of purine derivatives.
| Purine Ring Position | Substituent | Impact on Biological Activity |
| C2 | Bulky groups | Generally unfavorable for cytotoxic activity nih.gov |
| C6 | Arylpiperazinyl system | Beneficial for cytotoxic activity nih.gov |
| C6 | Replacement with (7H-purin-6-yl)thio | Maintained or enhanced anti-proliferative and antiangiogenic activities nih.gov |
| N7 | Alkyl groups | Can lead to antiviral and anticancer activities acs.org |
| N9 | Alkyl groups | Common substitution, can influence overall activity and selectivity nih.govacs.org |
| Core | 8-azapurine | Can impart antiplatelet activity nih.gov |
Influence of Phenyl Moiety Substituents on Target Affinity and Pharmacological Profile
The substituents on the phenyl ring of N-(3,5-dimethylphenyl)-7H-purin-6-amine and related N6-phenyladenosines play a crucial role in determining their affinity and selectivity for various biological targets, such as adenosine (B11128) receptors. nih.gov The nature, position, and size of these substituents can have pronounced effects on the pharmacological profile of the compounds.
Studies on N6-phenyladenosines have shown that substitutions on the phenyl ring can significantly impact their affinity for A1 and A2 adenosine receptors. nih.gov For example, compounds with meta-substituents, such as a hydroxyl or iodo group, have demonstrated high selectivity for A1 receptors due to a selective decrease in their affinity for A2 receptors. nih.gov This suggests that the N6-substituent binding pocket of A2 receptors is more sterically constrained or has different electronic requirements compared to that of A1 receptors. nih.gov
The 3,5-dimethyl substitution pattern on the phenyl ring of the parent compound is a key feature. The methyl groups in these positions likely contribute to a favorable interaction with a hydrophobic pocket in the target protein, thereby enhancing binding affinity. The systematic modification of this phenyl ring by introducing different substituents allows for a detailed exploration of the SAR.
The table below illustrates the influence of different phenyl moiety substituents on the biological activity of N6-phenyladenosine derivatives.
| Phenyl Substituent Position | Substituent | Impact on Biological Activity |
| Meta (m) | Hydroxy (-OH) | High A1 selectivity nih.gov |
| Meta (m) | Iodo (-I) | High A1 selectivity nih.gov |
| Ortho (o), Para (p) | Various | Generally less selective for A1 receptors compared to meta-substituted analogs nih.gov |
| 3,5-dimethyl | Methyl (-CH3) | Likely enhances affinity through hydrophobic interactions |
Role of the N6-Amine Linkage in Modulating Biological Effects
The hydrogen bond donor and acceptor properties of the N6-amine are crucial for its interaction with amino acid residues in the binding site of target proteins, such as kinases or receptors. The ability of the N-H group to act as a hydrogen bond donor is a common feature in the binding of purine-based inhibitors to the hinge region of many kinases.
Furthermore, the torsional freedom around the C6-N6 bond allows the phenyl ring to adopt different orientations relative to the purine core. This conformational flexibility can be important for achieving an optimal fit within the binding pocket. The nature of the substituents on the phenyl ring can influence this preferred conformation through steric and electronic effects.
In some related series of compounds, the N6-amine has been replaced with other functional groups to probe the importance of this linkage. For example, replacing the amine with a thioether linkage in N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamide derivatives was found to be a successful strategy for developing potent protein kinase and angiogenesis inhibitors. nih.gov This indicates that while the amine linkage is important, other functionalities can also effectively link the purine and aryl moieties, sometimes leading to improved or different biological activities.
Stereochemical Considerations in Activity Optimization
The introduction of stereocenters into a molecule can have a profound impact on its biological activity. While this compound itself is achiral, the synthesis and evaluation of its chiral derivatives can provide valuable information for activity optimization.
Stereochemistry can be introduced in several ways, such as by adding chiral substituents to either the purine ring or the phenyl moiety, or by incorporating a chiral linker. For instance, in a study of purine conjugates, the (S)-enantiomer of a compound showed high antiviral activity, highlighting the importance of stereochemistry in this class of molecules. nih.gov
The differential activity of enantiomers is a well-established principle in pharmacology and is often due to the three-dimensional nature of biological targets like enzymes and receptors. One enantiomer may fit much better into the binding site than the other, leading to a significant difference in potency.
While specific stereochemical studies on this compound were not found in the provided search results, the general principles of medicinal chemistry suggest that this would be a logical step in the lead optimization process. Exploring the stereochemical aspects could lead to the discovery of more potent and selective analogs.
Computational and Theoretical Investigations of N 3,5 Dimethylphenyl 7h Purin 6 Amine
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. mdpi.comnih.gov This technique is instrumental in drug discovery for predicting the binding mode and affinity of a ligand to a target protein. nih.gov A typical molecular docking study would identify key amino acid residues involved in the interaction, the types of bonds formed (e.g., hydrogen bonds, hydrophobic interactions), and the binding energy. mdpi.com For instance, in studies of other heterocyclic compounds, researchers have identified specific amino acid interactions within protein active sites, such as with Leucine, Glutamine, and Phenylalanine residues, and have calculated binding energies to quantify the strength of these interactions. nih.gov However, no such specific docking studies have been published for N-(3,5-dimethylphenyl)-7H-purin-6-amine.
Molecular Dynamics Simulations to Explore Binding Conformations and Stability
Molecular dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules. In the context of ligand-protein complexes, MD simulations can provide insights into the stability of the docked pose over time, the flexibility of the ligand and protein, and the detailed energetic landscape of the binding process. A study on a different benzimidazole (B57391) derivative, for example, used MD simulations to confirm the stability of the ligand-protein complex. molport.com Such an analysis for this compound would require specific simulation data, which is currently unavailable in published research.
Quantum Chemical Calculations (e.g., DFT) for Electronic Properties and Reactivity Prediction
Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic structure, geometry, and reactivity of molecules. nih.govnih.gov These calculations can determine properties such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding a molecule's reactivity and electronic transitions. nih.govresearchgate.net For example, DFT studies on other purine-like molecules have been used to calculate the HOMO-LUMO energy gap, which indicates the chemical stability of the compound. nih.govresearchgate.net Research articles detailing DFT calculations, including optimized geometry, molecular electrostatic potential maps, and global reactivity descriptors for this compound, have not been found.
In Silico Prediction of Biological Activity and Receptor Selectivity
In silico methods are used to predict the biological activity and receptor selectivity of a compound before it is synthesized and tested in a lab. nih.gov These predictions are often based on the molecule's structural similarity to known active compounds or through machine learning models trained on large datasets of biological data. nih.gov This can help in identifying potential therapeutic targets and prioritizing compounds for further investigation. nih.gov For example, studies on other novel compounds have used in silico tools to predict their ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties and potential for oral bioavailability. nih.gov There are no published in silico predictions of biological activity or specific receptor selectivity for this compound.
Due to the absence of specific research data for This compound , no data tables or detailed research findings can be generated for the requested article structure.
Research Applications and Future Perspectives for N 3,5 Dimethylphenyl 7h Purin 6 Amine
Utility as a Chemical Probe for Elucidating Biological Processes
A chemical probe is a small molecule used to study and manipulate biological systems, such as proteins or cellular pathways. The structural characteristics of N-(3,5-dimethylphenyl)-7H-purin-6-amine make it a promising candidate for development as a chemical probe. The purine (B94841) core is a well-known ATP-mimetic, capable of interacting with the ATP-binding sites of a wide range of enzymes, particularly protein kinases. The 3,5-dimethylphenyl group provides a lipophilic handle that can influence selectivity and cell permeability.
The utility of a chemical probe is determined by its potency, selectivity, and the understanding of its mechanism of action. For this compound, its potential as a probe would be in the exploration of the kinome. Many N6-substituted purines have been identified as inhibitors of various kinases. For instance, studies on related N6-arylpurines have demonstrated their ability to inhibit protein kinase B (PKB/Akt), a crucial node in cell signaling pathways that govern cell growth, proliferation, and survival. nih.gov
By systematically testing this compound against a panel of kinases, researchers could identify specific targets. Once a primary target is identified, the compound could be used to elucidate the physiological and pathological roles of that kinase. For example, if it were found to be a selective inhibitor of a lesser-studied kinase, it would become an invaluable tool for understanding that kinase's function in normal cellular processes and in diseases such as cancer or inflammatory disorders.
Development as a Lead Compound for Further Pre-clinical Research
A lead compound is a chemical compound that has pharmacological or biological activity likely to be therapeutically useful, but may still have suboptimal structure that requires modification to fit the desired target better. The purine scaffold is a privileged structure in drug discovery, with numerous approved drugs, such as cladribine (B1669150) and fludarabine, being purine analogs used in cancer therapy. nih.gov
The development of this compound as a lead compound would likely focus on oncology. Research on a variety of 6-substituted purine analogs has demonstrated their cytotoxic effects against various cancer cell lines. nih.govnih.gov For example, a series of 6-(4-substituted phenyl)purines showed notable cytotoxic activity against liver, colon, and breast cancer cells. nih.gov The substitution pattern on the phenyl ring was found to be a key determinant of the anticancer activity. nih.gov
The initial steps in developing this compound as a lead compound would involve:
Synthesis and in vitro screening: The compound would be synthesized and tested against a panel of human cancer cell lines to determine its cytotoxic and antiproliferative activity.
Target identification: If the compound shows significant activity, studies would be undertaken to identify its molecular target(s), which are likely to be protein kinases.
Structure-Activity Relationship (SAR) studies: Analogs of the compound would be synthesized by modifying the dimethylphenyl group (e.g., changing the position or nature of the substituents) to improve potency and selectivity.
The following table outlines a hypothetical screening of this compound and related analogs against a panel of cancer cell lines, based on published data for similar compounds.
| Compound | Substitution on Phenyl Ring | Huh7 (Liver Cancer) IC₅₀ (µM) | HCT116 (Colon Cancer) IC₅₀ (µM) | MCF7 (Breast Cancer) IC₅₀ (µM) |
| This compound | 3,5-dimethyl | Hypothetical | Hypothetical | Hypothetical |
| 6-(4-phenoxyphenyl)purine | 4-phenoxy | 5.4 | >50 | >50 |
| 6-(4-chlorophenyl)purine | 4-chloro | 25.6 | 38.4 | 42.1 |
| 5-Fluorouracil (Control) | N/A | 30.6 | 4.5 | 8.9 |
| Fludarabine (Control) | N/A | 28.4 | 15.2 | >50 |
This table is for illustrative purposes and contains hypothetical data for this compound, alongside representative data for other purine derivatives from published studies. nih.gov
Advancements in Structure-Based Drug Design Based on the Purine Scaffold
Structure-based drug design (SBDD) utilizes the three-dimensional structure of a biological target to design and optimize ligands. The purine scaffold is well-suited for SBDD due to its ability to form key hydrogen bonds with the hinge region of the ATP-binding site of kinases. mdpi.com The N6-substituent, in this case, the 3,5-dimethylphenyl group, typically projects into a more variable hydrophobic pocket, offering an opportunity to engineer selectivity.
The process of using this compound in SBDD would involve:
Co-crystallization: Obtaining a crystal structure of the compound in complex with its target protein (e.g., a specific kinase).
Analysis of Binding Mode: The co-crystal structure would reveal the precise interactions between the compound and the protein, including hydrogen bonds, hydrophobic interactions, and van der Waals forces.
Iterative Design and Synthesis: Based on the structural insights, medicinal chemists can design new analogs with modifications aimed at improving binding affinity and selectivity. For example, if the 3,5-dimethylphenyl group does not optimally fill the hydrophobic pocket, analogs with larger or smaller substituents could be designed.
This iterative process of design, synthesis, and testing, guided by structural biology, has been successfully applied to other N6-arylpurines to rapidly develop potent and selective inhibitors. nih.gov
Exploration of Novel Therapeutic Avenues in Pre-clinical Models
While oncology is the most probable therapeutic area for this compound, the diverse biological activities of purine analogs suggest that other avenues could be explored in pre-clinical models.
Angiogenesis Inhibition: Some purine derivatives have been shown to inhibit angiogenesis, the formation of new blood vessels, which is a critical process in tumor growth and metastasis. nih.gov A series of N-(3-((7H-purin-6-yl)thio)-4-hydroxynaphthalen-1-yl)-sulfonamides were identified as potent inhibitors of angiogenesis. nih.gov Pre-clinical models, such as the chick chorioallantoic membrane (CAM) assay or in vivo tumor models in rodents, could be used to evaluate the anti-angiogenic potential of this compound.
Immunomodulation: The immune system is another area where purine analogs have shown activity. Some purine derivatives can modulate the activity of immune cells and have been investigated for the treatment of autoimmune diseases and in the context of immuno-oncology. nih.gov
Antiviral and Antiparasitic Activity: The purine salvage pathway is essential for many pathogens but not for humans, making it an attractive target for antimicrobial drug development. Purine analogs have been investigated as potential antiviral and antiparasitic agents.
The exploration of these novel therapeutic avenues would involve testing this compound in a variety of pre-clinical models of disease, including cell-based assays and animal models, to identify new and unexpected biological activities.
Q & A
Basic Research Questions
Q. What synthetic methodologies are effective for preparing N-(3,5-dimethylphenyl)-7H-purin-6-amine, and how can reaction parameters be optimized?
- Methodological Answer : The compound can be synthesized via coupling reactions between purine derivatives and substituted anilines. Microwave-assisted conditions (e.g., 100–150°C, 10–30 minutes) improve reaction efficiency and yield, as demonstrated in the synthesis of analogous PET inhibitors . Purification via column chromatography (silica gel, eluent: ethyl acetate/hexane) followed by recrystallization ensures high purity. Characterization should include , , and high-resolution mass spectrometry (HRMS) to confirm structural integrity, as seen in substituted purine derivative syntheses .
Q. How can the crystal structure of this compound be determined, and what software is recommended for refinement?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection at room temperature with a Bruker D8 VENTURE diffractometer (Mo-Kα radiation, λ = 0.71073 Å) is typical. Use SHELXL for refinement, leveraging its robust algorithms for handling hydrogen bonding and torsional angles . Asymmetric unit analysis (e.g., Z' = 2 for meta-substituted analogs) helps resolve disorder, as observed in N-(3,5-dimethylphenyl)-trichloro-acetamide structures .
Advanced Research Questions
Q. What experimental strategies can resolve contradictions in biological activity data for this compound derivatives?
- Methodological Answer : Discrepancies often arise from assay conditions. Standardize bioactivity assays (e.g., photosynthetic electron transport inhibition in spinach chloroplasts at 25°C, pH 7.5) to ensure reproducibility . Triplicate measurements with positive controls (e.g., DCMU, IC = 0.5 µM) and statistical validation (ANOVA, p < 0.05) mitigate variability. Cross-validate results using orthogonal methods like fluorescence quenching or oxygen evolution assays.
Q. How do electron-withdrawing/donating substituents on the aryl group influence bioactivity?
- Methodological Answer : Substituent effects are evaluated via Hammett σ constants and Hansch π parameters. For example, 3,5-dimethyl groups (electron-donating) enhance PET inhibition (IC ~10 µM) compared to halogens (electron-withdrawing), as shown in hydroxynaphthalene-carboxamide studies . Use computational tools (e.g., Gaussian DFT) to correlate substituent electronic profiles with binding energy in photosystem II models.
| Substituent (Position) | IC (µM) | Log | Electronic Effect |
|---|---|---|---|
| 3,5-Dimethyl | 10.2 | 2.1 | Electron-donating |
| 3,5-Difluoro | 9.8 | 1.8 | Electron-withdrawing |
| 2,5-Dimethyl | 12.4 | 2.3 | Electron-donating |
Q. What computational approaches validate the structure-activity relationships (SAR) of this compound analogs?
- Methodological Answer : Molecular docking (AutoDock Vina) into photosystem II D1 protein (PDB: 3WU2) predicts binding modes. Combine with molecular dynamics (MD) simulations (NAMD, 100 ns) to assess stability of ligand-protein interactions. QSAR models using PLS regression (training set: 20 analogs, ) quantify contributions of lipophilicity (Log ) and polar surface area (PSA) to activity .
Methodological Considerations
- Crystallography : Refinement with SHELXL accounts for thermal motion and hydrogen-bonding networks. For meta-substituted analogs, space group and Z' = 1–2 are common .
- Bioactivity Testing : Use Hill equation fitting for dose-response curves. IC values should be normalized to solvent controls (e.g., DMSO < 1% v/v) .
- Synthetic Optimization : Reaction monitoring via TLC (R = 0.3–0.5) and GC-MS reduces byproduct formation. For scale-up, switch from microwave to conventional heating with stirring (24–48 hours) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
